molecular formula C21H34O2 B11831617 Tetradecanal, 3-(phenylmethoxy)-, (3R)-

Tetradecanal, 3-(phenylmethoxy)-, (3R)-

Cat. No.: B11831617
M. Wt: 318.5 g/mol
InChI Key: XEVZLJCXXPDLCG-OAQYLSRUSA-N
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Description

Tetradecanal, 3-(phenylmethoxy)-, (3R)- is a useful research compound. Its molecular formula is C21H34O2 and its molecular weight is 318.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tetradecanal, 3-(phenylmethoxy)-, (3R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetradecanal, 3-(phenylmethoxy)-, (3R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

(3R)-3-phenylmethoxytetradecanal

InChI

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-13-16-21(17-18-22)23-19-20-14-11-10-12-15-20/h10-12,14-15,18,21H,2-9,13,16-17,19H2,1H3/t21-/m1/s1

InChI Key

XEVZLJCXXPDLCG-OAQYLSRUSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](CC=O)OCC1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCC(CC=O)OCC1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for Tetradecanal, 3 Phenylmethoxy , 3r

Enantioselective Preparation Strategies

The synthesis of Tetradecanal (B130844), 3-(phenylmethoxy)-, (3R)- necessitates a high degree of stereocontrol to install the desired (3R)-configuration at the C3 position. Modern synthetic chemistry offers several powerful approaches to achieve this, broadly categorized into chiral pool synthesis and asymmetric synthesis.

Chiral Pool Approaches for (3R)-Configuration Establishment

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. The inherent chirality of these precursors is transferred to the target molecule through a series of chemical transformations.

(S)-L-Malic acid is an attractive starting material from the chiral pool due to its stereochemistry and functional groups that allow for diverse chemical manipulations. A plausible synthetic route to Tetradecanal, 3-(phenylmethoxy)-, (3R)- from (S)-L-Malic acid would involve the strategic modification of its carboxyl and hydroxyl functionalities to build the long alkyl chain and introduce the phenylmethoxy group, culminating in the formation of the aldehyde.

A hypothetical synthetic sequence could commence with the protection of the carboxylic acid groups of (S)-L-Malic acid, followed by the reduction of one of the ester groups to a primary alcohol. This diol intermediate can then be selectively protected to differentiate the two hydroxyl groups. The remaining hydroxyl group, which corresponds to the (S)-configuration of the starting material, can be converted to the desired (R)-configuration at the C3 position of the target molecule through a Walden inversion, for instance, via a Mitsunobu reaction. Subsequent chain elongation, perhaps through Wittig-type reactions or cross-coupling strategies, would build the tetradecanal backbone. The introduction of the phenylmethoxy group can be achieved by benzylation of the C3 hydroxyl group. Finally, deprotection and oxidation of the terminal alcohol would yield the target aldehyde.

Table 1: Plausible Synthetic Steps from (S)-L-Malic Acid

StepTransformationReagents and ConditionsIntermediate
1DiesterificationCH3OH, H+Dimethyl (S)-malate
2Selective ReductionLiAlH4 (controlled stoichiometry)(S)-3,4-dihydroxybutanoate
3Diol ProtectionAcetone, H+(S)-acetonide protected diol
4BenzylationNaH, BnBrPhenylmethoxy derivative
5Deprotection & OxidationH+, Swern or Dess-MartinChiral aldehyde intermediate
6Chain ElongationWittig reagent (e.g., C10H21PPh3Br)Alkene intermediate
7Reduction of AlkeneH2, Pd/CSaturated backbone
8Final OxidationPCC or DMPTetradecanal, 3-(phenylmethoxy)-, (3R)-

This table represents a hypothetical reaction scheme and the specific reagents and conditions may require optimization.

(R)-3-Hydroxytetradecanoic acid is a naturally occurring fatty acid that serves as a more direct chiral precursor for the synthesis of the target molecule. researchgate.netnih.gov Its (3R)-configuration is already established, simplifying the synthetic strategy. The primary transformations required are the protection of the hydroxyl group and the conversion of the carboxylic acid to an aldehyde.

The synthesis would typically begin with the protection of the hydroxyl group at the C3 position as a benzyl (B1604629) ether. This is a crucial step to prevent its oxidation in the subsequent step. The benzylation can be achieved using benzyl bromide in the presence of a base like sodium hydride. Following the protection of the alcohol, the carboxylic acid functionality needs to be reduced to the aldehyde. This can be accomplished through a two-step process involving the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, followed by a controlled reduction. For instance, the acid can be converted to its acid chloride using oxalyl chloride or thionyl chloride, and then reduced to the aldehyde using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride. Alternatively, direct reduction of the carboxylic acid to the aldehyde can be achieved using specific reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Table 2: Synthesis from (R)-3-Hydroxytetradecanoic Acid

StepTransformationReagents and ConditionsProduct
1Benzyl ProtectionNaH, Benzyl bromide, THF(R)-3-(Phenylmethoxy)tetradecanoic acid
2Reduction to Aldehyde1. (COCl)2, cat. DMF 2. LiAl(O-t-Bu)3HTetradecanal, 3-(phenylmethoxy)-, (3R)-

This table outlines a direct synthetic approach from a chiral precursor.

Asymmetric Synthesis of the Tetradecanal, 3-(phenylmethoxy)-, (3R)- Backbone

Asymmetric synthesis creates the desired stereocenter in a prochiral substrate through the use of a chiral catalyst or auxiliary. This approach offers flexibility in designing synthetic routes and can often achieve high enantioselectivity.

An effective strategy for establishing the (3R)-hydroxyl group is the enantioselective reduction of a prochiral 3-oxotetradecanal derivative. This approach relies on the use of a chiral reducing agent or a catalyst that can deliver a hydride selectively to one face of the carbonyl group.

The synthesis would start with a suitable 1,3-dicarbonyl compound, such as a β-keto ester or a β-diketone, which can be elaborated to the required carbon chain length. The prochiral 3-oxo group is then reduced using a chiral reducing agent. A well-established method for this transformation is the use of chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine Borane) or chiral oxazaborolidines (Corey-Bakshi-Shibata catalyst). The choice of the chiral catalyst and the reaction conditions are critical for achieving high enantiomeric excess (e.e.) of the desired (3R)-alcohol. Once the chiral alcohol is obtained, it can be protected as a benzyl ether, and the remaining functional groups can be manipulated to afford the final aldehyde.

Table 3: Asymmetric Reduction Approach

StepTransformationChiral Reagent/CatalystExpected Outcome
1Enantioselective Reduction(R)-CBS catalyst, BH3·SMe2(3R)-3-hydroxytetradecanoate
2BenzylationNaH, Benzyl bromide(3R)-3-(Phenylmethoxy)tetradecanoate
3Ester Reduction to AldehydeDIBAL-HTetradecanal, 3-(phenylmethoxy)-, (3R)-

This table illustrates the application of a catalytic asymmetric method.

While the primary goal is the synthesis of the aldehyde, a related strategy involves the stereospecific oxidation of a precursor chiral alcohol. If a synthetic route provides access to (3R)-3-(phenylmethoxy)tetradecan-1-ol, a selective oxidation of the primary alcohol to the aldehyde is the final step.

The key challenge in this step is to avoid over-oxidation to the carboxylic acid and to ensure that the chiral center at C3 remains unaffected. A variety of mild and selective oxidizing agents can be employed for this purpose. Commonly used reagents include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), Dess-Martin periodinane (DMP), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine). These reagents are known for their efficiency in converting primary alcohols to aldehydes with minimal side reactions. The choice of the specific reagent may depend on the scale of the reaction and the presence of other functional groups in the molecule.

Table 4: Selective Oxidation of a Chiral Alcohol Precursor

Precursor AlcoholOxidizing AgentConditionsProduct
(3R)-3-(Phenylmethoxy)tetradecan-1-olDess-Martin Periodinane (DMP)CH2Cl2, room temperatureTetradecanal, 3-(phenylmethoxy)-, (3R)-
(3R)-3-(Phenylmethoxy)tetradecan-1-olSwern Oxidation(COCl)2, DMSO, Et3N, -78 °C to rtTetradecanal, 3-(phenylmethoxy)-, (3R)-

This table highlights common methods for the final oxidation step.

Optimization of Reaction Conditions and Yields in Tetradecanal, 3-(phenylmethoxy)-, (3R)- Synthesis

Optimizing reaction conditions is a critical aspect of developing a practical and efficient synthesis. This involves a systematic investigation of various parameters to maximize the yield and purity of the desired product while minimizing side reactions and waste. numberanalytics.com

In the synthesis of Tetradecanal, 3-(phenylmethoxy)-, (3R)-, several key steps require careful optimization. For the benzylation of the 3-hydroxy group, factors such as the choice of base, solvent, temperature, and reaction time can significantly impact the yield and the formation of byproducts. A strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (B95107) (THF) is often effective.

The chain elongation step, if proceeding via a Grignard or similar organometallic addition, is sensitive to moisture and the quality of the reagents. Optimization here would involve ensuring anhydrous conditions and potentially using additives to enhance reactivity and selectivity.

Finally, the partial reduction of the carboxylic acid derivative to the aldehyde is a delicate transformation. The temperature must be strictly controlled (typically at -78 °C) to prevent over-reduction to the corresponding alcohol. The stoichiometry of the reducing agent (e.g., DIBAL-H) is also a critical parameter to fine-tune. beilstein-journals.orgnih.gov

A data-driven approach to optimization, often employing Design of Experiments (DoE), can efficiently identify the optimal set of conditions. The table below provides an example of parameters that could be optimized for a key synthetic step.

Optimization of the Benzyl Protection Step

ParameterRange/OptionsRationale
Base NaH, KH, K2CO3The strength and solubility of the base can affect the rate and completeness of the deprotonation of the alcohol.
Solvent THF, DMF, DichloromethaneThe polarity and boiling point of the solvent can influence reaction kinetics and solubility of reactants.
Temperature 0 °C to room temperatureLower temperatures may improve selectivity and reduce side reactions, while higher temperatures can increase the reaction rate.
Reaction Time 1 to 24 hoursMonitoring the reaction progress by techniques like TLC or LC-MS helps determine the optimal time for maximum conversion.

By systematically varying these parameters and analyzing the outcomes, a robust and high-yielding protocol for the synthesis of Tetradecanal, 3-(phenylmethoxy)-, (3R)- can be established.

Reactivity and Mechanistic Aspects of Tetradecanal, 3 Phenylmethoxy , 3r in Chemical Transformations

Cycloaddition Reactions Involving Tetradecanal (B130844), 3-(phenylmethoxy)-, (3R)-

The [2+2] cycloaddition reaction between an aldehyde and a ketene (B1206846) provides a direct route to a four-membered oxetanone ring. When a chiral aldehyde such as Tetradecanal, 3-(phenylmethoxy)-, (3R)- is employed, the reaction can lead to the formation of diastereomeric products. The stereochemical outcome of these reactions is highly dependent on the reaction conditions, the nature of the ketene, and the choice of catalyst.

Lewis Acid-Catalyzed [2+2] Cycloadditions with Ketenes

Lewis acids play a crucial role in promoting the [2+2] cycloaddition of aldehydes with ketenes. By coordinating to the carbonyl oxygen of the aldehyde, the Lewis acid enhances its electrophilicity, thereby accelerating the reaction. This activation is essential for achieving high yields and selectivities, particularly with less reactive ketenes.

In the context of cycloadditions with unsymmetrical ketenes like alkyl(trimethylsilyl)ketenes, regioselectivity is a key consideration. The reaction of Tetradecanal, 3-(phenylmethoxy)-, (3R)- with an alkyl(trimethylsilyl)ketene is expected to proceed with high regioselectivity to afford a 2-oxetanone where the trimethylsilyl (B98337) group is located at the 3-position. This outcome is governed by the electronic and steric properties of the ketene and the aldehyde.

The diastereoselectivity of this reaction is influenced by the inherent chirality of the aldehyde at the C3 position. The approach of the ketene to the two diastereotopic faces of the aldehyde carbonyl group is dictated by the conformational preferences of the aldehyde-Lewis acid complex. Two primary models are often invoked to predict the stereochemical outcome: the Felkin-Ahn model and the chelation-control model. msu.eduuwindsor.cagold-chemistry.orgic.ac.uk

Under non-chelating conditions, using Lewis acids such as boron trifluoride (BF₃), the reaction is expected to follow the Felkin-Ahn model. msu.eduuwindsor.ca In this model, the largest substituent at the α-carbon (in this case, the benzyloxymethyl group at C3) orients itself anti-periplanar to the incoming nucleophile (the ketene). This leads to the preferential formation of the anti-diastereomer.

Conversely, with chelating Lewis acids like titanium tetrachloride (TiCl₄), a chelate structure can form between the Lewis acid, the carbonyl oxygen, and the benzyloxy oxygen at C3. msu.edu This rigidifies the conformation of the aldehyde, and the ketene is directed to the less hindered face, typically resulting in the formation of the syn-diastereomer with high selectivity. msu.edu

The table below illustrates the expected diastereomeric ratios for the reaction of a generic chiral β-benzyloxy aldehyde with a ketene under different Lewis acid conditions, based on established stereochemical models.

Lewis AcidControl ModelPredicted Major DiastereomerExpected Diastereomeric Ratio (syn:anti)
BF₃·OEt₂Felkin-AhnantiLow to moderate selectivity for anti
TiCl₄ChelationsynHigh selectivity for syn
MgBr₂ChelationsynModerate to high selectivity for syn
ZnCl₂ChelationsynModerate selectivity for syn

This is a predictive table based on general principles of 1,3-asymmetric induction in reactions of β-alkoxy aldehydes.

The structure of the Lewis acid catalyst has a profound impact on the diastereoselectivity of the [2+2] cycloaddition. Stronger chelating Lewis acids, such as TiCl₄, generally lead to higher syn-selectivity. msu.edu The choice of solvent can also influence the outcome, as coordinating solvents can compete with the aldehyde for binding to the Lewis acid, potentially disrupting the chelation control. Lower reaction temperatures typically enhance the diastereoselectivity by favoring the transition state with the lowest activation energy.

For instance, the use of bulky Lewis acids can amplify the steric interactions in the transition state, leading to improved stereocontrol. The stoichiometry of the Lewis acid is also a critical parameter; a stoichiometric amount is often required to ensure complete complexation with the aldehyde and drive the reaction to completion.

The mechanism of the [2+2] cycloaddition of ketenes with aldehydes has been a subject of considerable study. In the absence of a Lewis acid catalyst, the reaction is often considered to be a concerted [π2s + π2a] process, as predicted by the Woodward-Hoffmann rules. However, the presence of a Lewis acid can alter this pathway.

Upon coordination of the Lewis acid to the aldehyde, the reaction is believed to proceed through a highly asynchronous concerted transition state or a stepwise mechanism involving a zwitterionic intermediate. In the stepwise pathway, the nucleophilic attack of the ketene on the activated aldehyde forms a transient intermediate, which then undergoes ring closure to form the oxetanone. The degree of asynchronicity or the lifetime of the intermediate is influenced by the stability of the charges, which in turn depends on the substituents on both the ketene and the aldehyde, as well as the nature of the Lewis acid and the solvent.

Stereochemical Induction in Cycloaddition Products

The chiral center at the C3 position of Tetradecanal, 3-(phenylmethoxy)-, (3R)- effectively directs the stereochemical course of the cycloaddition, a phenomenon known as 1,3-asymmetric induction. The benzyloxy group plays a pivotal role in this process, either through steric hindrance in a Felkin-Ahn controlled reaction or by acting as a chelating group in a chelation-controlled pathway. msu.eduuwindsor.cagold-chemistry.orgic.ac.uk

The ability to control the relative stereochemistry in the newly formed oxetanone ring is a significant advantage of this synthetic methodology. By judiciously selecting the Lewis acid, it is possible to selectively generate either the syn or anti diastereomer of the β-lactone product.

The formation of the syn-diastereomer is typically achieved under chelation control with Lewis acids like TiCl₄. The resulting oxetanone will have a specific relative stereochemistry at the C3 and C4 positions of the lactone ring, dictated by the (3R)-configuration of the starting aldehyde. In the case of the anti-diastereomer, formed under non-chelating conditions, the opposite relative stereochemistry at C3 and C4 would be observed. This stereochemical control is crucial for the subsequent elaboration of the β-lactone into more complex target molecules.

Enantiomeric Excess in Catalytic Asymmetric Cycloadditions

Catalytic asymmetric cycloadditions are powerful methods for the construction of complex cyclic molecules with high enantioselectivity. In the context of Tetradecanal, 3-(phenylmethoxy)-, (3R)-, its participation in such reactions would be influenced by the inherent chirality of the molecule. While no specific experimental data on the enantiomeric excess (ee) for this compound in cycloaddition reactions has been found, general principles suggest that the (3R) stereocenter would influence the facial selectivity of the approaching diene or dipole.

In a hypothetical [4+2] cycloaddition with a prochiral diene, the existing stereocenter would likely direct the incoming reactant to one face of the aldehyde, leading to a diastereomeric excess in the products. The enantiomeric excess would be primarily determined by the chiral catalyst employed. However, the substrate's own chirality can either enhance (matched case) or diminish (mismatched case) the enantioselectivity induced by the catalyst.

Table 1: Hypothetical Enantiomeric Excess in a Catalytic Asymmetric Diels-Alder Reaction of Tetradecanal, 3-(phenylmethoxy)-, (3R)- with a Prochiral Diene

EntryChiral CatalystDiastereomeric Ratio (endo:exo)Enantiomeric Excess (% ee) of Major Diastereomer
1(R)-BINOL-derived Lewis Acid95:5>99 (Matched)
2(S)-BINOL-derived Lewis Acid90:1085 (Mismatched)

Note: The data in this table is illustrative and based on general outcomes of asymmetric cycloadditions, not on published experimental results for Tetradecanal, 3-(phenylmethoxy)-, (3R)-.

Condensation and Carbon-Carbon Bond-Forming Reactions of Tetradecanal, 3-(phenylmethoxy)-, (3R)-

The aldehyde functionality of Tetradecanal, 3-(phenylmethoxy)-, (3R)- makes it a key substrate for a variety of condensation and carbon-carbon bond-forming reactions. The stereocenter at C3 is expected to play a crucial role in the stereochemical outcome of these transformations.

Olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, would convert the aldehyde into an alkene. The stereoselectivity (E/Z) of the resulting alkene would depend on the specific reagents and reaction conditions used.

Alkylation reactions at the α-position to the carbonyl group are also feasible. For instance, the reaction with silylated alkenes, often mediated by titanium complexes, can be considered a Mukaiyama-type aldol (B89426) reaction followed by dehydration. The stereochemical outcome would be influenced by the coordination of the Lewis acid (titanium complex) to the carbonyl oxygen and the bulky benzyloxy group, which would direct the nucleophilic attack of the silylated alkene.

Recent advancements have also explored electrophotocatalytic methods for the olefination of aldehydes with unactivated alkenes, offering a milder alternative to traditional methods. researchgate.netnih.gov

Synergistic catalysis, combining photoredox, enamine, and hydrogen-atom transfer (HAT) catalysis, has enabled the enantioselective α-alkylation of aldehydes using simple olefins as coupling partners. princeton.edu This approach could potentially be applied to Tetradecanal, 3-(phenylmethoxy)-, (3R)-, where the inherent chirality would likely influence the diastereoselectivity of the product.

Aldol condensations are fundamental carbon-carbon bond-forming reactions. The reaction of Tetradecanal, 3-(phenylmethoxy)-, (3R)- with a chiral enolate would be a double stereodifferentiating reaction, where both the aldehyde and the enolate contribute to the stereochemical outcome. The facial selectivity of the attack on the prochiral aldehyde is influenced by the existing (3R)-stereocenter, following principles such as the Felkin-Anh model.

The geometry of the enolate (Z or E) and the nature of the metal counterion play a critical role in determining the syn or anti diastereoselectivity of the aldol adduct, often rationalized by the Zimmerman-Traxler transition state model. youtube.compharmacy180.comharvard.educhemtube3d.com For instance, a (Z)-enolate is generally expected to give a syn-aldol product, while an (E)-enolate typically leads to an anti-product. The combination of the aldehyde's inherent chirality and the enolate's geometry would lead to one of the four possible stereoisomers being formed preferentially.

Table 2: Predicted Major Diastereomer in Aldol Condensation of Tetradecanal, 3-(phenylmethoxy)-, (3R)- with a Chiral Lithium Enolate

Enolate GeometryPredicted Major Aldol Adduct Diastereomer
(Z)-Enolatesyn
(E)-Enolateanti

Note: This prediction is based on the Zimmerman-Traxler model and does not account for potential non-chelation-controlled pathways or specific substrate effects.

The aldehyde group of Tetradecanal, 3-(phenylmethoxy)-, (3R)- serves as a versatile handle for further chain elongation and functionalization. Standard synthetic methodologies can be employed to extend the carbon chain or introduce new functional groups.

For example, reaction with organometallic reagents such as Grignard or organolithium compounds would provide secondary alcohols with the formation of a new stereocenter. The stereochemical outcome of such additions would be dictated by Cram's rule or the Felkin-Anh model, with the bulky benzyloxy group at C3 directing the nucleophilic attack.

Oxidation of the aldehyde to a carboxylic acid would yield (3R)-3-(phenylmethoxy)tetradecanoic acid, a known compound. nih.gov This carboxylic acid could then undergo further transformations, such as esterification or amidation, to generate a variety of derivatives.

Decarbonylative olefination, a more recent atom-economical alternative to Wittig-type reactions, could also be envisioned for the homocoupling or heterocoupling of this aldehyde, producing alkenes with only CO and H₂O as byproducts. nsf.gov

Spectroscopic and Chiral Analytical Characterization of Tetradecanal, 3 Phenylmethoxy , 3r

Determination of Enantiomeric Purity

The assessment of enantiomeric purity is critical to ensure the desired stereochemical integrity of a chiral compound. For Tetradecanal (B130844), 3-(phenylmethoxy)-, (3R)-, this is typically achieved through chromatographic techniques that employ a chiral environment to differentiate between the (R) and (S) enantiomers.

Gas chromatography utilizing chiral stationary phases (CSPs) is a powerful technique for the separation of volatile enantiomers. The underlying principle involves the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the capillary column, leading to different retention times. For a long-chain aldehyde like Tetradecanal, 3-(phenylmethoxy)-, (3R)-, derivatized cyclodextrins are commonly employed as chiral selectors. These cyclodextrins, which are cyclic oligosaccharides, create a chiral cavity into which the enantiomers can include, forming transient diastereomeric complexes. The stability of these complexes differs for each enantiomer, resulting in their separation.

The selection of the specific cyclodextrin (B1172386) derivative and the temperature program are crucial for achieving optimal resolution. For analogous chiral aldehydes, columns such as those based on substituted β-cyclodextrins have demonstrated efficacy. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the resulting chromatogram.

Table 1: Representative GC Conditions for Chiral Analysis of a Long-Chain Aldehyde

Parameter Value
Column Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 220 °C at 5 °C/min, hold 10 min
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C

| Expected Elution | (S)-enantiomer followed by (R)-enantiomer (hypothetical) |

High-performance liquid chromatography with chiral stationary phases offers another robust method for enantiomeric separation, particularly for less volatile or thermally labile compounds. Similar to chiral GC, the separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for a broad range of chiral compounds.

For the analysis of Tetradecanal, 3-(phenylmethoxy)-, (3R)-, a normal-phase HPLC method would likely be employed. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, can be optimized to achieve the desired separation. The differential interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral stationary phase lead to their separation. Detection is commonly performed using a UV detector, as the phenyl group in the molecule provides a chromophore.

Table 2: Illustrative HPLC Conditions for Chiral Separation

Parameter Value
Column Chiralcel OD-H (250 mm x 4.6 mm ID, 5 µm particle size)
Mobile Phase Hexane/Isopropanol (98:2, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm

| Expected Elution Order | Dependent on specific interactions, to be determined experimentally |

Structural Confirmation and Elucidation

Once the enantiomeric purity is established, spectroscopic techniques are employed to confirm the molecular structure of the compound.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. For Tetradecanal, 3-(phenylmethoxy)-, (3R)-, the IR spectrum would exhibit characteristic absorption bands confirming the presence of the aldehyde, the phenylmethoxy (benzyloxy) group, and the long alkyl chain.

The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1740-1720 cm⁻¹. The presence of the aldehyde is further confirmed by the appearance of two characteristic C-H stretching vibrations around 2820 cm⁻¹ and 2720 cm⁻¹. The phenylmethoxy group would be identified by the aromatic C-H stretching vibrations above 3000 cm⁻¹, the C=C stretching vibrations of the aromatic ring in the 1600-1450 cm⁻¹ region, and a strong C-O-C (ether) stretching band, likely around 1100 cm⁻¹. The long tetradecanal chain would be evident from the strong C-H stretching vibrations of the methylene (B1212753) and methyl groups in the 2960-2850 cm⁻¹ range and the characteristic C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

Table 3: Predicted Key IR Absorption Bands for Tetradecanal, 3-(phenylmethoxy)-, (3R)-

Wavenumber (cm⁻¹) Intensity Assignment
~3030 Medium Aromatic C-H Stretch
~2925, ~2855 Strong Aliphatic C-H Stretch
~2720 Medium Aldehydic C-H Stretch
~1730 Strong Aldehydic C=O Stretch
~1600, ~1495, ~1450 Medium-Weak Aromatic C=C Stretch

Mass spectrometry provides crucial information about the molecular weight and the structural fragments of a molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak ([M+H]⁺ or [M+Na]⁺) would confirm the molecular weight of Tetradecanal, 3-(phenylmethoxy)-, (3R)-.

With a harder ionization technique like Electron Ionization (EI), the molecule would undergo characteristic fragmentation, providing further structural insights. A key fragmentation pathway for benzylic ethers is the cleavage of the benzylic C-O bond, which would lead to a prominent peak at m/z 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺). Another expected fragmentation is the α-cleavage adjacent to the aldehyde group, resulting in the loss of a hydrogen atom (M-1) or the formyl group (M-29). The long alkyl chain would likely undergo a series of fragmentations with losses of 14 Da (CH₂) units. The McLafferty rearrangement, common for aldehydes with a γ-hydrogen, would also be a possible fragmentation pathway.

Table 4: Anticipated Mass Spectrometry Fragmentation for Tetradecanal, 3-(phenylmethoxy)-, (3R)-

m/z Proposed Fragment Ion
318 [M]⁺ (Molecular Ion)
317 [M-H]⁺
289 [M-CHO]⁺
91 [C₇H₇]⁺ (Tropylium ion)

Computational and Theoretical Investigations of Tetradecanal, 3 Phenylmethoxy , 3r Reactivity

Quantum Chemical Studies on Reaction Mechanisms and Transition States

There are no published quantum chemical studies that specifically investigate the reaction mechanisms and transition states involving Tetradecanal (B130844), 3-(phenylmethoxy)-, (3R)-. Such studies would typically employ methods like Density Functional Theory (DFT) or ab initio calculations to explore the energetics of potential reaction pathways.

Without specific quantum chemical investigations, the rate-determining steps for key transformations of Tetradecanal, 3-(phenylmethoxy)-, (3R)- have not been elucidated. Identifying these steps is crucial for understanding and optimizing reaction conditions.

A detailed analysis of the electronic effects of the phenylmethoxy group on the reactivity and selectivity of the tetradecanal backbone has not been reported. Such an analysis would provide insights into how the substituent influences the electrophilicity of the aldehyde and the stereochemical outcome of its reactions.

Molecular Dynamics Simulations and Conformation Analysis of Tetradecanal, 3-(phenylmethoxy)-, (3R)-

No molecular dynamics simulations or detailed conformational analyses for Tetradecanal, 3-(phenylmethoxy)-, (3R)- appear in the scientific literature. These simulations would be valuable for understanding the molecule's flexibility, its preferred conformations in different environments, and how its shape influences its interactions with other molecules, such as enzymes or catalysts.

Predictive Modeling for Asymmetric Induction in Catalytic Systems

There is no available research on predictive modeling for asymmetric induction in catalytic systems that specifically involves Tetradecanal, 3-(phenylmethoxy)-, (3R)- as a substrate or a product. Such models are essential for designing catalysts that can achieve high enantioselectivity in reactions involving this chiral aldehyde.

Applications of Tetradecanal, 3 Phenylmethoxy , 3r in Complex Organic Synthesis

Strategic Intermediate in the Synthesis of Beta-Lactones

(3R)-3-(phenylmethoxy)tetradecanal is a pivotal intermediate in the stereoselective synthesis of β-lactones. The β-lactone ring is a four-membered cyclic ester, a structural motif present in a number of biologically active compounds. nih.gov The aldehyde group of (3R)-3-(phenylmethoxy)tetradecanal provides a reactive site for chain extension and subsequent cyclization to form the strained β-lactone ring, while the stereocenter at the C3 position dictates the absolute stereochemistry of the final product.

The most prominent application of (3R)-3-(phenylmethoxy)tetradecanal is in the total synthesis of (-)-Tetrahydrolipstatin, commercially known as Orlistat. researchgate.netnih.gov Orlistat is a potent inhibitor of pancreatic and gastrointestinal lipases and is widely used for the management of obesity. researchgate.netgoogle.comnih.gov The synthesis of this anti-obesity drug has been a subject of extensive research, with numerous synthetic routes developed. researchgate.netnih.govosti.gov

Key Synthetic Approaches to (-)-Tetrahydrolipstatin (Orlistat)
Key StrategyStarting Material for Chiral AldehydeKey ReactionsReference
Chiral Template ApproachL-Malic AcidChain extension using a Lewis acid researchgate.net
Asymmetric AllylboronationLauryl AldehydeAsymmetric allylboronation, conversion to (R)-acetoxymandelate ester researchgate.net
Tandem Mukaiyama-Aldol Lactonizationβ-(t-butyldimethylsilyloxy)tetradecanalMukaiyama-aldol reaction, Noyori reduction, Frater-Seebach alkylation researchgate.net
Regioselective CarbonylationAchiral ynoneBimetallic [Lewis acid]+[Co(CO)4]− catalyzed carbonylation of a cis-epoxide researchgate.net

The synthetic utility of (3R)-3-(phenylmethoxy)tetradecanal extends to the preparation of other biologically active β-lactones beyond Orlistat. The strained four-membered ring of the β-lactone class has shown promising inhibitory activity against various serine/cysteine hydrolases. nih.gov The methodologies developed for the synthesis of Orlistat, which utilize this chiral aldehyde, can be adapted to create a library of β-lactone derivatives. These derivatives can be screened for various biological activities, including antimicrobial, anticancer, antiviral, and anti-obesity properties. wustl.edu For instance, modifications of the side chains attached to the β-lactone core, which can be achieved by starting with analogues of (3R)-3-(phenylmethoxy)tetradecanal, can lead to new compounds with altered potency and selectivity. nih.gov

Role in the Synthesis of Natural Products and Analogues

(3R)-3-(phenylmethoxy)tetradecanal is instrumental in the synthesis of natural product analogues. Orlistat itself is a hydrogenated derivative of Lipstatin, a natural product. nih.gov The synthesis of Orlistat and its stereoisomers from this chiral aldehyde demonstrates its role in accessing complex molecules that mimic or are derived from natural sources. osti.gov The structural framework provided by (3R)-3-(phenylmethoxy)tetradecanal is a common feature in a number of lipophilic natural products.

The β-lactone ring, synthesized from precursors like (3R)-3-(phenylmethoxy)tetradecanal, is a pharmacologically relevant scaffold. This structural motif is found in a variety of natural products with diverse biological activities. clockss.org The incorporation of the carbon backbone and stereochemistry from (3R)-3-(phenylmethoxy)tetradecanal allows for the construction of complex molecules with specific three-dimensional arrangements, which is often crucial for their interaction with biological targets. The synthesis of Orlistat is a prime example of how this aldehyde is incorporated into a well-established pharmacologically active scaffold. nih.gov

The primary therapeutic application of compounds derived from (3R)-3-(phenylmethoxy)tetradecanal is as lipase (B570770) inhibitors. nih.gov Orlistat, the key derivative, is a potent inhibitor of pancreatic lipase, an essential enzyme for the absorption of dietary fats. nih.govnih.gov The β-lactone moiety in Orlistat is crucial for its inhibitory activity, as it forms a covalent bond with the serine residue in the active site of the lipase. While the direct synthesis of Panclicins using this specific aldehyde is not extensively documented in the provided context, the synthetic strategies developed for Orlistat can be applied to the synthesis of other β-lactone-containing lipase inhibitors. The structural similarities between these inhibitors suggest that (3R)-3-(phenylmethoxy)tetradecanal and its analogues are valuable starting materials for this class of therapeutic agents.

Synthetic Routes to Chiral Aldehydes for Fine Chemical Production
MethodologyDescriptionAdvantages
Use of Chiral Pool Starting MaterialsUtilizes readily available enantiopure natural products like L-malic acid as starting materials.Well-established, predictable stereochemical outcome.
Asymmetric SynthesisEmploys chiral catalysts or reagents to induce stereoselectivity in a reaction, such as asymmetric allylboronation of an achiral aldehyde.High enantiomeric excess can be achieved; versatile for creating various chiral centers.
Enzymatic ResolutionUses enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.High selectivity under mild reaction conditions.

Future Prospects and Emerging Research Areas for Tetradecanal, 3 Phenylmethoxy , 3r

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity

The precise control of stereochemistry is paramount in the synthesis of enantiomerically pure compounds like Tetradecanal (B130844), 3-(phenylmethoxy)-, (3R)-. Future research will likely focus on the development of novel catalytic systems that offer higher stereoselectivity, yield, and broader substrate scope. Organocatalysis and metal-based catalysis are two promising areas of exploration.

Organocatalysis: Chiral organocatalysts, such as proline derivatives and imidazolidinones, have demonstrated considerable success in asymmetric synthesis. acs.org Research efforts may be directed towards designing and screening new organocatalysts that can more effectively control the stereoselective synthesis of 3-alkoxy aldehydes. The development of catalysts immobilized on solid supports could also facilitate easier separation and recycling, enhancing the sustainability of the process. acs.org

Metal-Based Catalysis: Transition metal complexes, particularly those of rhodium, ruthenium, and iridium, are known for their high catalytic activity and selectivity in asymmetric hydrogenations and hydroformylations. Future work could involve the design of novel chiral ligands for these metals to improve the stereoselective synthesis of aldehydes. The exploration of bimetallic catalytic systems, where two different metals work in concert, may also lead to synergistic effects and enhanced catalytic performance.

The table below illustrates a hypothetical comparison of different catalytic systems for the synthesis of a chiral 3-alkoxy aldehyde, highlighting the kind of data researchers would aim to generate.

Catalyst TypeChiral LigandDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Yield (%)
Organocatalyst(S)-Proline derivative95:598%85
Rhodium-basedChiral Phosphine97:399%92
Iridium-basedChiral Diamine98:2>99%95
Bimetallic (Rh/Ir)Novel Chiral Ligand99:1>99%97

Chemoenzymatic Approaches for Efficient and Sustainable Synthesis

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical synthesis, offers a powerful and sustainable approach for producing complex chiral molecules. nih.gov This methodology is particularly attractive for the synthesis of compounds like Tetradecanal, 3-(phenylmethoxy)-, (3R)- due to the high stereoselectivity often exhibited by enzymes.

Future research in this area will likely focus on:

Enzyme Discovery and Engineering: Screening for novel enzymes, such as aldolases and oxidoreductases, with desired activity and selectivity towards the substrates required for the synthesis of 3-alkoxy aldehydes. nih.gov Protein engineering techniques can be employed to enhance the stability, activity, and stereoselectivity of existing enzymes.

Cascade Reactions: Designing multi-enzyme cascade reactions where a series of enzymatic transformations are performed in a single pot, minimizing waste and improving efficiency. nih.gov This approach mimics the biosynthetic pathways found in nature.

Integration with Chemical Steps: Developing hybrid processes where enzymatic steps are strategically combined with chemical transformations to create efficient and convergent synthetic routes. acs.org For instance, an enzyme could be used to create a key chiral intermediate which is then elaborated using traditional organic chemistry. acs.org

Expansion of Synthetic Applications Beyond Established Reaction Types

While aldehydes are well-established as versatile intermediates in organic synthesis, future research will aim to expand the synthetic utility of Tetradecanal, 3-(phenylmethoxy)-, (3R)-. This involves exploring its participation in novel and more complex chemical transformations.

Potential areas of investigation include:

Photoredox Catalysis: Utilizing the aldehyde group as a radical precursor under photoredox conditions to forge new carbon-carbon and carbon-heteroatom bonds. nih.gov This could enable the synthesis of novel derivatives with unique structural motifs.

N-Heterocyclic Carbene (NHC) Catalysis: Employing NHC catalysis to mediate umpolung reactivity of the aldehyde, allowing it to function as a nucleophile in reactions such as the Stetter reaction or benzoin-type condensations. nih.gov

Multicomponent Reactions: Designing novel multicomponent reactions where Tetradecanal, 3-(phenylmethoxy)-, (3R)- can be combined with two or more other reactants in a single step to rapidly build molecular complexity.

The following table provides a hypothetical overview of potential synthetic transformations for a chiral 3-alkoxy aldehyde.

Reaction TypeCatalyst/ReagentProduct ClassPotential Application
Photoredox AlkylationIridium photocatalystNovel chiral ketonesSynthesis of complex natural product analogues
NHC-catalyzed AnnulationChiral NHCFunctionalized carbocyclesDevelopment of new bioactive molecules
Multicomponent Ugi ReactionIsocyanide, Amine, Carboxylic AcidPeptidomimeticsDrug discovery

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes with flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and reproducibility. rsc.org Future research on Tetradecanal, 3-(phenylmethoxy)-, (3R)- will likely leverage these technologies to streamline its synthesis and derivatization.

Flow Chemistry: Continuous flow reactors provide excellent control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields and selectivities. beilstein-journals.orgnih.gov The use of packed-bed reactors with immobilized catalysts or enzymes can further enhance the efficiency and sustainability of the synthesis. nih.gov Flow chemistry also allows for the safe handling of hazardous reagents and intermediates. beilstein-journals.org

Automated Synthesis: Robotic platforms can be programmed to perform multi-step synthetic sequences with minimal human intervention. chemrxiv.orgresearchgate.netsigmaaldrich.com This not only accelerates the pace of research but also allows for the rapid generation of compound libraries for biological screening. illinois.edu The integration of automated synthesis with high-throughput screening can create a closed-loop system for the discovery of new bioactive molecules based on the Tetradecanal, 3-(phenylmethoxy)-, (3R)- scaffold. wikipedia.org

The development of these future prospects will undoubtedly lead to a deeper understanding of the chemistry of Tetradecanal, 3-(phenylmethoxy)-, (3R)- and pave the way for its potential applications in various fields of chemical science.

Q & A

Q. What are the recommended synthetic pathways for (3R)-3-(phenylmethoxy)tetradecanal, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of (3R)-3-(phenylmethoxy)tetradecanal typically involves stereoselective introduction of the phenylmethoxy group at the C3 position of tetradecanal. Key steps include:

  • Aldehyde functionalization : Use of benzyl ether protecting groups to stabilize intermediates.
  • Chiral resolution : Employ chiral catalysts (e.g., Sharpless epoxidation derivatives) to ensure enantiomeric purity .
  • Optimization : Reaction temperature (40–60°C) and solvent polarity (e.g., dichloromethane or THF) significantly impact yield. Monitor via TLC or HPLC to track intermediate formation .

Q. How can researchers characterize the stereochemical purity of (3R)-3-(phenylmethoxy)tetradecanal?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase; retention times distinguish enantiomers .
  • Optical rotation : Compare observed [α]D values with literature data for (3R)-configured analogs (e.g., (S)-3-(benzyloxy)tetradecanal: [α]D = −12.5° ).
  • NMR spectroscopy : Analyze coupling constants (e.g., J-values for vicinal protons) to confirm spatial arrangement .

Q. What safety protocols are recommended for handling (3R)-3-(phenylmethoxy)tetradecanal in laboratory settings?

Methodological Answer:

  • Toxicological data : Limited studies exist; assume acute toxicity. Use PPE (gloves, goggles) and work in a fume hood .
  • First aid : For skin contact, wash with soap/water for ≥15 minutes; for eye exposure, irrigate with water for 10–15 minutes .
  • Storage : Keep under inert gas (N2/Ar) at −20°C to prevent aldehyde oxidation .

Advanced Research Questions

Q. How do enantiomeric differences (e.g., 3R vs. 3S) influence the biological activity of 3-(phenylmethoxy)tetradecanal derivatives?

Methodological Answer:

  • Comparative assays : Synthesize both enantiomers and test in receptor-binding studies (e.g., cannabinoid receptors, as seen in Orlistat intermediates ).
  • MD simulations : Model interactions between (3R)-enantiomer and target proteins (e.g., fatty acid synthase) to identify steric/electronic effects .
  • Data interpretation : Note that (S)-isomers may exhibit divergent metabolic pathways due to enzyme stereospecificity .

Q. What strategies resolve contradictions in reported biological activities of phenylmethoxy-substituted aldehydes?

Methodological Answer:

  • Meta-analysis : Cross-reference datasets from analogs (e.g., 2-bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone) to identify structure-activity trends .
  • Control experiments : Verify purity of test compounds (≥98% by GC-MS) to rule out impurity-driven artifacts .
  • Mechanistic studies : Use knock-out cell lines to isolate specific pathways (e.g., cytochrome P450 interactions) .

Q. How can computational chemistry predict the reactivity of (3R)-3-(phenylmethoxy)tetradecanal in nucleophilic addition reactions?

Methodological Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to map electrostatic potential surfaces (EPS), identifying electrophilic sites (e.g., aldehyde carbon) .
  • Kinetic modeling : Simulate reaction trajectories for nucleophiles (e.g., Grignard reagents) using transition-state theory .
  • Validation : Compare predicted vs. experimental yields for reactions like aldol condensations .

Q. What analytical methods differentiate (3R)-3-(phenylmethoxy)tetradecanal from structurally similar compounds (e.g., 4-[[3-(phenylmethoxy)phenyl]methoxy] derivatives)?

Methodological Answer:

  • Mass spectrometry : Characterize fragmentation patterns (e.g., m/z 318.49 [M+H]+ for (3R)-isomer vs. m/z 332.50 for C15 analogs) .
  • IR spectroscopy : Identify aldehyde C=O stretch (~1720 cm⁻¹) absent in ketone analogs .
  • Chromatographic separation : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to resolve retention time differences .

Q. How does the phenylmethoxy group influence the compound’s stability under varying pH conditions?

Methodological Answer:

  • Stability assays : Incubate (3R)-3-(phenylmethoxy)tetradecanal in buffers (pH 2–12) and monitor degradation via UV-Vis (λ = 270 nm for aldehyde).
  • Degradation products : Characterize by LC-MS; acidic conditions may hydrolyze the benzyl ether to 3-hydroxytetradecanal .
  • Kinetics : Calculate half-life (t1/2) using first-order models; note accelerated decomposition at pH < 4 .

Q. What in vitro models are suitable for studying the pharmacological effects of (3R)-3-(phenylmethoxy)tetradecanal?

Methodological Answer:

  • Cell-based assays : Use HepG2 cells for metabolic studies or SH-SY5Y neurons for neuroactivity screening .
  • Dose-response curves : Test 0.1–100 µM ranges; include positive controls (e.g., Orlistat for lipid metabolism ).
  • Endpoint analysis : Measure biomarkers like cAMP (for GPCR activation) or lipid peroxidation (for oxidative stress) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.